molecular formula C23H22FN3O3S B2432405 1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203057-91-3

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2432405
CAS RN: 1203057-91-3
M. Wt: 439.51
InChI Key: GRAQFCDHLJQBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as BF-168, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. BF-168 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Asymmetric Synthesis

A novel method for the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, which could be related to the chemical , has been developed. This synthesis involves diastereoselective additions and can lead to enantiomerically pure dihydroisoquinolines, highlighting its potential in creating specific chiral compounds (Wünsch & Nerdinger, 1999).

Organocatalytic Reactions

The first catalytic asymmetric Mukaiyama–Mannich reaction of fluorinated silyl enol ethers and ketimines, which might involve similar compounds, has been accomplished. This process leads to the creation of benzosultam based Cα-tetrasubstituted α-amino acid derivatives, indicating its significance in synthesizing complex organic molecules (Jin‐Sheng Yu & Jian Zhou, 2016).

Biological Evaluation of Derivatives

Novel urea and bis-urea derivatives, which might include similar compounds, have been synthesized and evaluated for biological activities, particularly against cancer cell lines. Some derivatives showed potent antiproliferative effects, suggesting potential applications in cancer therapy (Perković et al., 2016).

Fluorescence-Based Detection

A two-photon fluorescent probe was constructed for detecting DTT, a widely used reducing agent. This probe, which might be structurally related to the chemical , demonstrated fast response and high selectivity, indicating its utility in biological, biochemical, and biomedical fields (Tong-Yan Sun et al., 2018).

Heterocycle Formation

Research involving the reaction of tethered, tertiary sulfonamides with thermally generated benzynes could be relevant. This process forms saturated heterocycles like tetrahydroquinolines, which are structurally related to the chemical , and could be significant in the synthesis of diverse organic compounds (Yuanxiang Wang et al., 2018).

Molecular Device Construction

A study on the photoisomerization of certain stilbene derivatives in the presence of urea-linked cyclodextrin could be relevant. This research demonstrates the potential of such compounds in the construction of molecular devices, where they can function through photoisomerization (J. Lock et al., 2004).

properties

IUPAC Name

1-benzyl-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c24-19-9-12-21(13-10-19)31(29,30)27-14-4-7-18-8-11-20(15-22(18)27)26-23(28)25-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQFCDHLJQBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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